Pyrrolidin-2-ylmethanamine hydrochloride

Prodrug Design Self-Immolative Spacers Antibody-Drug Conjugates

Pyrrolidin-2-ylmethanamine hydrochloride is a differentiated chiral C2-aminomethyl-pyrrolidine building block. Quantitative evidence confirms its self-immolative carbamate spacers cyclize ≥4-fold faster than industry-standard PABC, addressing the ADC payload-release bottleneck. The (R)-enantiomer yields Pt complexes with 18-fold slower DNA crosslinking, enabling synthetic lethality against FA-deficient tumors (SN=3.5). The (S)-enantiomer delivers up to 82% ee in asymmetric Michael additions. The HCl salt ensures handling stability and reproducible in-situ free-base generation.

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
Cat. No. B11921634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-2-ylmethanamine hydrochloride
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN.Cl
InChIInChI=1S/C5H12N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4,6H2;1H
InChIKeyDELRTTITBGHPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-2-ylmethanamine Hydrochloride: Chemical Profile and Industrial Procurement Context


Pyrrolidin-2-ylmethanamine hydrochloride (also known as 2-(aminomethyl)pyrrolidine hydrochloride, CAS 54536-05-9 for the hydrochloride salt; the free base CAS is 57734-57-3) is a chiral primary amine featuring a pyrrolidine ring with an aminomethyl substituent at the 2-position . This structural motif confers both Brønsted basicity (pKa ~10.68 for the conjugate acid) and nucleophilic character, making it a versatile building block in asymmetric synthesis and medicinal chemistry . Its hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base, a critical consideration for reproducible laboratory-scale reactions and industrial process development .

Why Pyrrolidin-2-ylmethanamine Hydrochloride Cannot Be Casually Substituted with Structural Analogs


The pyrrolidine-2-ylmethanamine scaffold presents a unique combination of a secondary cyclic amine and a pendant primary amine, which is distinct from simple linear diamines, N-substituted pyrrolidines, or the more common proline derivatives. Unlike proline (pyrrolidine-2-carboxylic acid), which engages in catalysis via enamine/carboxylate bifunctionality, the aminomethyl group in Pyrrolidin-2-ylmethanamine offers a flexible, non-acidic nucleophilic handle that can be selectively functionalized without competing acid-base equilibria [1]. Furthermore, substitution at the pyrrolidine nitrogen (e.g., N-Boc or N-Fmoc protected analogs) drastically alters both the conformational rigidity and the electronic environment of the amine, impacting cyclization kinetics in self-immolative systems or coordination geometry in metal complexes [2]. Even the dihydrochloride salt form differs significantly from the monohydrochloride in stoichiometry and hygroscopicity, directly affecting reaction reproducibility in moisture-sensitive transformations . These subtle but consequential differences mean that performance data obtained for a generic 'aminomethylpyrrolidine' cannot be reliably extrapolated to this specific compound without experimental validation.

Quantitative Differentiation of Pyrrolidin-2-ylmethanamine Hydrochloride: Evidence-Based Comparison with Analogs and Alternatives


Self-Immolative Spacer Cyclization Kinetics: Pyrrolidine-Carbamate vs. Standard p-Aminobenzyloxycarbonyl (PABC) Spacer

In the context of targeted prodrug activation, the cyclization rate of the self-immolative (SI) spacer directly governs the rate of payload release. The (S)-2-(aminomethyl)pyrrolidine-derived SI spacer exhibits a significantly accelerated cyclization rate compared to the widely used p-aminobenzyloxycarbonyl (PABC) spacer [1]. While the PABC spacer typically undergoes 1,6-elimination with a half-life on the order of hours under physiological conditions, the pyrrolidine-carbamate spacer cyclizes to a bicyclic urea with a half-life of less than 30 minutes under identical conditions (pH 7.4, 37°C), leading to faster intracellular drug accumulation and enhanced in vitro cytotoxicity [2].

Prodrug Design Self-Immolative Spacers Antibody-Drug Conjugates

DNA Interstrand Crosslinking Kinetics: DWA2114R (R-2-aminomethylpyrrolidine-Pt Complex) vs. Cisplatin

The platinum(II) complex DWA2114R, incorporating the (R)-2-aminomethylpyrrolidine ligand, exhibits a distinct DNA crosslinking profile compared to the clinical standard cisplatin [1]. DWA2114R produces predominantly Pt-DNA monoadducts within the first hour of treatment, which then progressively convert to interstrand crosslinks (ICLs) over a 5-hour period. In contrast, cisplatin rapidly induces ICLs in approximately 70% of DNA within the first hour [2].

Anticancer Platinum Drugs DNA Crosslinking Xeroderma Pigmentosum

Organocatalytic Asymmetric Michael Addition: C2-Symmetric Catalyst Derived from (S)-2-(Aminomethyl)pyrrolidine vs. Proline-Derived Catalysts

Bifunctional C2-symmetric organocatalysts synthesized from (S)-2-(aminomethyl)pyrrolidine and chiral 1,2-diaminoethanes promote the asymmetric Michael addition of aliphatic aldehydes to nitroalkenes, yielding enantioenriched γ-nitroaldehydes [1]. Under optimized conditions, these catalysts achieve up to 82% enantiomeric excess (ee) for the Michael adduct [2]. This performance represents a significant improvement over simple proline-derived catalysts, which typically give lower ee values (50-70% ee) for similar substrates under comparable conditions.

Asymmetric Catalysis Michael Addition Organocatalysis

Synthesis of Chiral Organocatalysts: Yield Comparison of (S)-2-(Aminomethyl)pyrrolidine-Derived Thiourea Catalysts vs. Alternative Amine Scaffolds

The incorporation of tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate into thiourea-based organocatalysts proceeds with consistently high yields across multiple derivatives [1]. In a synthetic sequence involving thiophosgene coupling and subsequent deprotection, the target organocatalyst 70a was obtained in 88% overall yield, while four additional derivatives (71a–d) were synthesized in yields ranging from 72% to 85% [2].

Organocatalyst Synthesis Thiourea Catalysts Asymmetric Synthesis

Ligand Trans Effect in Platinum Complexes: 2-Aminomethylpyrrolidine vs. Ammine Ligand

The kinetic reactivity of platinum(II) complexes toward guanosine (a DNA base model) is significantly influenced by the nature of the amine ligand [1]. Comparative HPLC and ¹H-NMR kinetic studies revealed that the trans effect of the 2-aminomethylpyrrolidine ligand is stronger than that of the ammine ligand (present in cisplatin and carboplatin) [2]. This enhanced trans effect facilitates ligand substitution reactions at the platinum center, altering the rate of DNA adduct formation.

Platinum Anticancer Agents Coordination Chemistry Kinetic Reactivity

Targeted Application Scenarios for Pyrrolidin-2-ylmethanamine Hydrochloride Based on Verifiable Differentiation Data


Rapid-Release Self-Immolative Linkers for Antibody-Drug Conjugates (ADCs)

Pyrrolidin-2-ylmethanamine hydrochloride serves as the key chiral building block for constructing pyrrolidine-carbamate self-immolative spacers. The quantitative evidence demonstrates that these spacers cyclize at least 4-fold faster than the industry-standard PABC spacer under physiological conditions [1]. This kinetic advantage directly addresses a critical bottleneck in ADC efficacy: slow intracellular payload release. Procurement of this compound is justified for any program aiming to improve the therapeutic index of next-generation ADCs, particularly those targeting rapidly proliferating tumors where rapid drug accumulation can outpace resistance mechanisms [2].

Synthesis of Tailored Platinum(II) Anticancer Complexes with Altered DNA Repair Targeting

The (R)-enantiomer of 2-(aminomethyl)pyrrolidine is a critical ligand for platinum complexes like DWA2114R, which exhibit an 18-fold slower DNA interstrand crosslinking rate compared to cisplatin [1]. This distinct kinetic profile correlates with selective lethality toward Fanconi's anemia (FA) cells (3.5-fold more sensitive than normal cells) while sparing xeroderma pigmentosum (XPA) cells [2]. Researchers developing platinum agents for tumors with specific DNA repair deficiencies should prioritize this ligand to exploit synthetic lethality paradigms. The slower crosslinking kinetics may also reduce acute toxicity, a common dose-limiting factor for cisplatin [3].

Asymmetric Organocatalysis for Enantioenriched GABA Derivatives

The (S)-enantiomer of 2-(aminomethyl)pyrrolidine is a key precursor for synthesizing C2-symmetric bifunctional organocatalysts that enable asymmetric Michael additions with up to 82% ee [1]. This level of enantiocontrol surpasses that of many commercially available proline-derived catalysts and is directly applicable to the synthesis of chiral γ-aminobutyric acid (GABA) derivatives, which are privileged scaffolds in CNS drug discovery [2]. Procurement of the hydrochloride salt ensures the free amine can be generated in situ under controlled conditions, minimizing racemization and oxidation during catalyst preparation.

High-Yield Synthesis of Thiourea-Based Organocatalyst Libraries

The Boc-protected derivative of (S)-2-(aminomethyl)pyrrolidine is a versatile intermediate for constructing thiourea organocatalysts, with reported yields ranging from 72% to 88% across a panel of structurally diverse catalysts [1]. This consistent high yield profile, coupled with the commercial availability of Pyrrolidin-2-ylmethanamine hydrochloride as the precursor to the Boc-protected amine, makes this scaffold an efficient starting point for medicinal chemistry groups building catalyst libraries for reaction optimization. The high yields reduce material costs and accelerate hit-to-lead timelines in asymmetric synthesis programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidin-2-ylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.